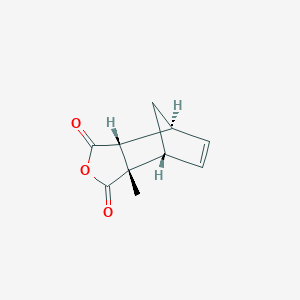

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione , also known as nadic anhydride , is a chemical compound with the molecular formula C9H8O3 . It appears as a white crystalline powder and has a molar mass of 164.16 g/mol . This compound is used as an intermediate in organic synthesis for preparing other organic compounds .

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the reaction of oxalic acid with certain organic compounds. The resulting compound serves as a versatile building block for further chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-4,7-methanoisobenzofuran-1,3-dione core. It contains a fused bicyclic system with a unique arrangement of carbonyl groups. The stereochemistry of the substituents plays a crucial role in its reactivity and properties .

Chemical Reactions Analysis

This compound can undergo various reactions, including hydrolysis, esterification, and nucleophilic additions. Its reactivity depends on the specific functional groups present in the molecule .

Physical And Chemical Properties Analysis

- Melting Point : Approximately 165-167°C (lit.) .

- Density : 1.08 g/cm³ .

- Solubility : Soluble in benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate. Slightly soluble in petroleum ether .

- Hygroscopicity : Moisture-sensitive .

- Appearance : Crystalline powder, white in color .

Applications De Recherche Scientifique

Methoxylation and Chenodeoxycholic Acid Biogenesis

Research into the methoxylation of related cholates provides insights into chenodeoxycholic acid biogenesis. For instance, the study by Ikeda and Yamasaki (1978) on the methoxylation of methyl 3alpha,7alpha-dihydroxychol-4-en-24-oate and its epimer contributed to understanding the biogenesis of chenodeoxycholic acid, an important bile acid. The ability to identify and characterize such compounds through methoxylation has been crucial for understanding bile acid metabolism and synthesis (Ikeda & Yamasaki, 1978).

Myorelaxant Activity Investigation

The investigation of myorelaxant activities of compounds with structures related to 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione has been conducted. Fincan et al. (2012) synthesized and tested twelve compounds for their relaxant effects on rabbit gastric fundus smooth muscle. This research contributes to understanding how structural variations in these compounds influence their potential as myorelaxants (Fincan et al., 2012).

Synthesis and Characterization of Derivatives

Significant work has been done on the synthesis and structural characterization of derivatives of this compound. For instance, Kato et al. (1991) focused on the synthesis of benzo[1,2:4,5]dicycloheptene-1,9-dione and its protonation behavior, contributing to the field of organic chemistry by exploring the synthetic routes and reactivity of complex dione structures (Kato et al., 1991).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of anticancer, antimicrobial, and enzyme inhibition profiles of novel derivatives have been explored. Kocyigit et al. (2017) synthesized new hybrid compounds with chalcone and methanoisoindole units, which showed significant anticancer activity against C6 gliocarcinoma cells in rats, as well as antimicrobial activity against various pathogens. These compounds were also evaluated for their inhibition effects against human carbonic anhydrase enzymes, demonstrating potential biomedical applications (Kocyigit et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2S,6R,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCOSIZFEASK-NUMRIWBASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)OC2=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)

![ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate](/img/structure/B2638649.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)